(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
Compound C004019 is a small-molecule proteolysis-targeting chimera (PROTAC) designed to selectively promote the degradation of tau proteins. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. By targeting tau proteins for degradation, C004019 aims to reduce tau burden and improve cognitive functions in Alzheimer’s disease and related tauopathies .
Preparation Methods
Synthetic Routes and Reaction Conditions: C004019 is synthesized through a series of chemical reactions that involve the formation of a triazole-based tau binder moiety and the recruitment of von Hippel-Lindau (VHL) E3-ligase. The synthesis involves multiple steps, including the formation of linkers and the attachment of functional groups to achieve the desired molecular structure .
Industrial Production Methods: The industrial production of C004019 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the final product. The compound is then subjected to quality control measures to confirm its chemical identity and purity .
Chemical Reactions Analysis
Types of Reactions: C004019 undergoes several types of chemical reactions, including:
Ubiquitination: The compound promotes the ubiquitination of tau proteins, marking them for degradation by the proteasome.
Proteolysis: Following ubiquitination, tau proteins are degraded by the proteasome, leading to a reduction in tau levels.
Common Reagents and Conditions:
Major Products Formed: The major product formed from the reactions involving C004019 is the ubiquitinated tau protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
C004019 has several scientific research applications, including:
Mechanism of Action
C004019 exerts its effects through the following mechanism:
Molecular Targets: The compound simultaneously binds to tau proteins and VHL E3-ligase.
Pathways Involved: By recruiting VHL E3-ligase, C004019 enhances the ubiquitination of tau proteins, marking them for degradation by the proteasome.
Comparison with Similar Compounds
C004020: Another PROTAC targeting tau proteins with a similar mechanism of action.
C004021: A compound designed to degrade amyloid-beta proteins, another target in Alzheimer’s disease research.
Uniqueness of C004019: C004019 is unique in its ability to selectively promote the degradation of tau proteins through the recruitment of VHL E3-ligase. This selective degradation mechanism distinguishes it from other compounds targeting tau proteins or amyloid-beta proteins .
Properties
Molecular Formula |
C49H70N12O9S2 |
---|---|
Molecular Weight |
1035.3 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N12O9S2/c1-33-42(72-32-53-33)36-12-10-35(11-13-36)28-52-44(66)39-27-37(63)29-61(39)45(67)43(49(3,4)5)54-41(65)31-70-25-24-69-23-22-68-21-16-50-40(64)30-58(6)47-55-46(51-15-14-38-9-7-26-71-38)56-48(57-47)60-18-8-17-59(19-20-60)34(2)62/h7,9-13,26,32,37,39,43,63H,8,14-25,27-31H2,1-6H3,(H,50,64)(H,52,66)(H,54,65)(H,51,55,56,57)/t37-,39+,43+/m0/s1 |
InChI Key |
IXTMPMLKABNFTQ-LLIFGLRNSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O |
Origin of Product |
United States |
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